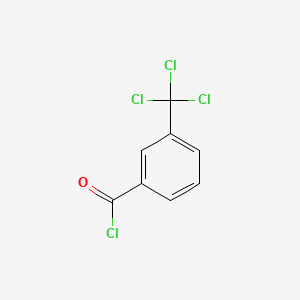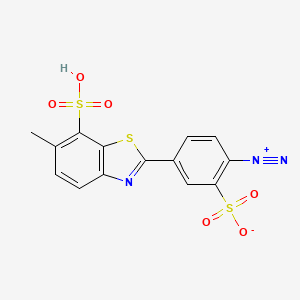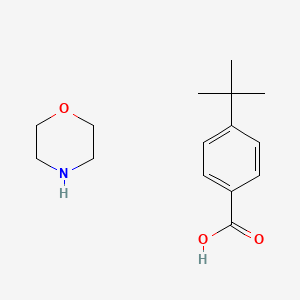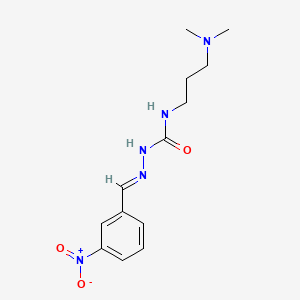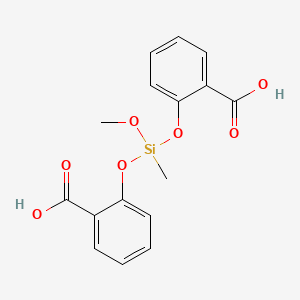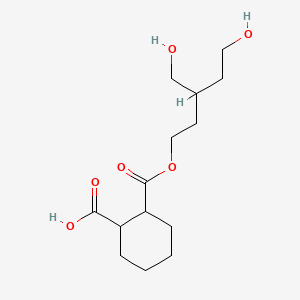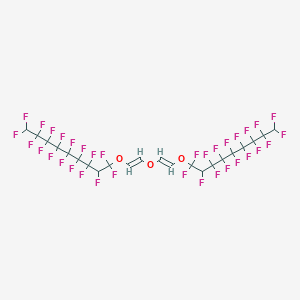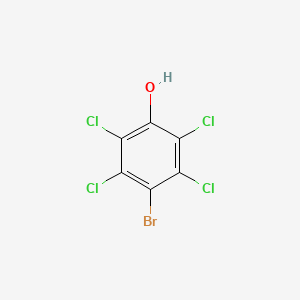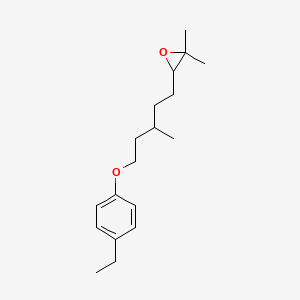
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts significant reactivity, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted oxirane derivatives.
科学研究应用
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
- Oxirane, 2-ethyl-3-(3-ethyl-5-(4-ethylphenoxy)pentyl)-2-methyl-
- Oxirane, 2-ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyl-
Uniqueness
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is unique due to its specific structural features, which impart distinct reactivity and applications. The presence of the 4-ethylphenoxy group and the 3-methylpentyl chain differentiates it from other similar compounds, leading to unique chemical and physical properties.
This detailed article provides a comprehensive overview of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
52388-21-3 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
3-[5-(4-ethylphenoxy)-3-methylpentyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H28O2/c1-5-15-7-9-16(10-8-15)19-13-12-14(2)6-11-17-18(3,4)20-17/h7-10,14,17H,5-6,11-13H2,1-4H3 |
InChI 键 |
WVLWDXHUWRBFOB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OCCC(C)CCC2C(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


